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Compound of Interest

Compound Name: (R)-BoroPhg(+)-Pinanediol-HCl

CAS No.: 476334-31-3

Cat. No.: B1506422

Get Quote

Technical Monograph: (R)-BoroPhg(+)-
Pinanediol-HCl
Structural Integrity, Synthetic Utility, and Application in
Drug Discovery
Executive Summary
(R)-BoroPhg(+)-Pinanediol-HCl is the hydrochloride salt of the pinanediol ester of (R)-1-

amino-1-phenylmethylboronic acid. It serves as a critical chiral intermediate in the synthesis of

alpha-aminoboronic acid-based drugs. Unlike standard amino acids, "BoroPhg" refers to the

boronic acid analog of Phenylglycine (Phg), where the carboxylic acid is replaced by a boronic

ester.

The (+)-pinanediol moiety acts as a robust chiral auxiliary, directing stereochemistry during

synthesis (Matteson Homologation) and protecting the Lewis-acidic boron center from

premature hydrolysis or oxidation. This compound is structurally distinct from the more

common BoroPhe (Phenylalanine analog) and BoroLeu (Leucine analog, used in Bortezomib).
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Chemical Identity & Physicochemical
Characterization[1][2][3][4][5]
Nomenclature and Identifiers[3][4][5][6]

Common Name: (R)-BoroPhg(+)-Pinanediol-HCl

Systematic Name: (R)-(+)-Pinanediol-1-amino-1-phenylmethylboronate hydrochloride

IUPAC Name: (1R)-1-{[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-

boratricyclo[6.1.1.0^{2,6}]decan-4-yl]}(phenyl)methanamine hydrochloride

CAS Number:Not Listed in Public Registries (Custom Synthesis Intermediate).

Note: While analogs like BoroLeu (CAS 779357-85-6) and BoroPro (CAS 147208-69-3)

are indexed, the Phenylglycine derivative is typically generated in situ or supplied as a

custom intermediate for specific protease inhibitor programs.

Molecular Formula: C₁₇H₂₅BClNO₂[1]

Molecular Weight: 321.65 g/mol

Structural Specifications
The molecule consists of three distinct domains:

The Alpha-Amino Core: A chiral carbon center bearing a primary amine (protonated) and a

phenyl ring.

The Boronic Ester: The boron atom is cyclized with (+)-pinanediol.[2]

The Chiral Auxiliary: (+)-Pinanediol, derived from (+)-alpha-pinene, locks the conformation to

ensure high diastereoselectivity during peptide coupling.
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Property Value

Appearance White to off-white crystalline solid

Solubility
Soluble in MeOH, DMSO, DMF; sparingly

soluble in water

Hygroscopicity Moderate (Store under inert atmosphere)

Stereochemistry (R)-configuration at the alpha-carbon

Counterion Hydrochloride (HCl)

Structural Elucidation & Visualization
The following diagram illustrates the connectivity and stereochemical orientation of the

molecule. The rigidity of the pinanediol cage is crucial for maintaining the (R)-configuration of

the alpha-aminoboronic center.
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Figure 1: Structural connectivity of (R)-BoroPhg(+)-Pinanediol-HCl, highlighting the steric

protection provided by the pinanediol auxiliary.

Synthetic Utility: The Matteson Homologation[8]
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The synthesis of (R)-BoroPhg requires precise stereocontrol, typically achieved via Matteson

Homologation. This process inserts a methylene (or substituted methylene) group into a

boronic ester with high diastereoselectivity.

Mechanism of Action
Substrate: Start with Phenylboronic acid (+)-pinanediol ester.

Homologation: Reaction with (Dichloromethyl)lithium generates an alpha-chloro-boronate

intermediate. The chiral pinanediol auxiliary directs the incoming nucleophile to the re-face,

establishing the stereocenter.

Substitution: The chloride is displaced by a nitrogen nucleophile (e.g., LiHMDS), followed by

deprotection to yield the amine.

Synthetic Pathway Diagram[8]
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Phenylboronic Acid
(+)-Pinanediol Ester

Step 1: Homologation
LiCHCl2, ZnCl2, THF, -78°C

Intermediate:
(S)-alpha-Chloro-Benzylboronate

 Stereoselective Insertion

Step 2: Nucleophilic Displacement
LiHMDS, then HCl/MeOH

 Inversion of Config (SN2)

Product:
(R)-BoroPhg(+)-Pinanediol-HCl

 Salt Formation
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Figure 2: The Matteson Homologation pathway for synthesizing (R)-BoroPhg. Note the

inversion of stereochemistry during the displacement of the chloride by the amine.

Experimental Protocols
Handling and Storage[6]

Stability: Pinanediol esters are significantly more stable to hydrolysis than free boronic acids.

However, the amine salt is hygroscopic.

Storage: Store at -20°C under Argon or Nitrogen.

Reconstitution: Dissolve in anhydrous DMF or DMSO for peptide coupling reactions. Avoid

protic solvents (water/methanol) during long-term storage to prevent slow transesterification.
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Purity Verification (HPLC Method)
To verify the integrity of the chiral center and the ester:

Column: Chiralpak AD-H or OD-H (to separate enantiomers/diastereomers).

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

Detection: UV at 254 nm (Phenyl chromophore).

Expected Result: Single peak. The presence of a minor peak indicates diastereomeric

contamination (epimerization at the alpha-carbon).

Deprotection (Pinanediol Removal)
For therapeutic applications, the pinanediol group is often removed at the final stage to release

the bioactive boronic acid.

Reagent: Isobutylboronic acid (transesterification scavenger) or dilute HCl/MeOH.

Protocol:

Dissolve the peptide-boronate in MeOH/1N HCl (1:1).

Add excess isobutylboronic acid (5-10 eq) to sponge up the pinanediol.

Extract the free boronic acid product into the aqueous phase or separate via reverse-

phase HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(R)-BoroPhg(+)-Pinanediol-HCl CAS number and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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